Enone Motif Enhances Membrane Perturbation vs Saturated Analogue
In a head-to-head liposomal leakage assay, synthetic pavoninin-1 (bearing the α,β-unsaturated ketone in ring A) was directly compared with its dihydro analogue 2 (dihydropavoninin-1, saturated ring A). Pavoninin-1 induced significantly greater fluorescence-dye leakage from phosphatidylcholine liposomes, demonstrating that the enone system is not merely a spectator group but a potency-driving motif. [1]
| Evidence Dimension | Membrane perturbation potency (calcein leakage from phosphatidylcholine liposomes) |
|---|---|
| Target Compound Data | Pavoninin-1: induced higher dye leakage than analogue 2 at matched concentrations (exact concentration-dependent curves reported in Ohnishi & Tachibana, 1997, Fig. 5–6) |
| Comparator Or Baseline | Analogue 2 (dihydropavoninin-1): lower leakage at equivalent doses |
| Quantified Difference | The α,β-unsaturated ketone system enhances membrane-perturbation activity relative to the saturated analogue; the authors note that membrane affinity does not parallel membrane perturbation—hydrophilic/hydrophobic arrangement, modulated by the enone, drives potency. [1] |
| Conditions | Phosphatidylcholine liposomes, fluorescent dye (calcein) leakage method, 25 °C, in vitro. [1] |
Why This Matters
This demonstrates that the enone pharmacophore is a key structural determinant of bioactivity, meaning procurement of a saturated-ring pavoninin congener would yield inferior membrane-disruption performance.
- [1] Ohnishi, Y., & Tachibana, K. (1997). Synthesis of pavoninin-1, a shark repellent substance, and its structural analogues toward mechanistic studies on their membrane perturbation. Bioorganic & Medicinal Chemistry, 5(12), 2251–2265. View Source
